Helioxanthin derivative 5-4-2 is a novel compound derived from helioxanthin, which was originally isolated from the Taiwanese shrub Taiwania cryptomerioides. This compound has garnered attention due to its potent antiviral properties, particularly against hepatitis B virus (HBV). The derivative exhibits unique mechanisms of action that distinguish it from other antiviral agents, suggesting potential for therapeutic application.
Helioxanthin was first identified in the natural product context, and its derivative 5-4-2 has been synthesized in laboratory settings for further study. The compound belongs to a class of heteroaryldihydropyrimidines, which have shown promising results in inhibiting HBV replication and expression of viral proteins .
Helioxanthin derivative 5-4-2 is classified as a small molecule antiviral agent. It targets multiple stages of the HBV life cycle, making it a candidate for further development in antiviral therapies.
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of helioxanthin derivative 5-4-2 includes a complex arrangement of heteroatoms and functional groups that contribute to its biological activity. While specific structural diagrams are not provided here, it can be noted that the compound's design is aimed at optimizing interactions with viral proteins.
Quantitative data regarding the molecular weight and specific structural characteristics can be derived from spectral analysis methods used during synthesis verification. These analyses confirm that 5-4-2 retains essential features necessary for its antiviral efficacy.
Helioxanthin derivative 5-4-2 undergoes several key reactions during its interaction with HBV:
These reactions are characterized by their concentration-dependent effects, where lower concentrations exhibit significant inhibition of viral activity without cytotoxicity to host cells.
The mechanism through which helioxanthin derivative 5-4-2 exerts its antiviral effects involves:
Studies indicate that 5-4-2 has an effective concentration (IC50) in the low micromolar range against HBV replication, showcasing its potential as a therapeutic agent .
Helioxanthin derivative 5-4-2 is characterized by:
The chemical stability and reactivity profile suggest that 5-4-2 can withstand various environmental conditions while retaining its antiviral properties. Further studies are required to elucidate its full physicochemical characteristics.
Helioxanthin derivative 5-4-2 holds significant promise in scientific research and therapeutic applications:
Helioxanthin derivative 5-4-2 (C₂₀H₁₃NO₅; MW: 347.32 g/mol) features a tetracyclic arylnaphthalene lignan scaffold with three critical modifications distinguishing it from natural lignans [1] [5] [10]:
The planar structure enables DNA minor groove interactions, while the lactam nitrogen facilitates hydrogen bonding with viral transcriptional machinery [2] [3]. Table 1 summarizes key structural attributes.
Table 1: Structural Attributes of Helioxanthin Derivative 5-4-2
Attribute | Description |
---|---|
Molecular Formula | C₂₀H₁₃NO₅ |
Molecular Weight | 347.32 g/mol |
Core Scaffold | Arylnaphthalene lignan |
Key Modifications | 1. Lactam group (vs. lactone in parent)2. Methylenedioxy bridges3. Biaryl linkage |
Stereochemistry | Planar conformation |
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆, 500 MHz) reveals [3] [7]:
Mass Spectrometry (MS)HRMS-ESI exhibits [M+H]⁺ at m/z 348.3215 (calculated: 348.3187), with key fragments at m/z 303.22 (loss of –CONH) and 203.05 (naphthalene cleavage) [1] [5].
Infrared Spectroscopy (IR)Strong carbonyl stretch at 1680 cm⁻¹ (amide C=O) and C–O–C asymmetric vibrations at 1240–1280 cm⁻¹ [7].
Table 2 consolidates spectroscopic assignments:
Table 2: Spectroscopic Signatures of Helioxanthin Derivative 5-4-2
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 9.25 ppm (s, 1H) | Lactam NH |
δ 5.95–6.15 ppm (s, 4H) | Methylenedioxy groups | |
δ 6.85–7.95 ppm (m, 8H) | Aromatic protons | |
¹³C NMR | δ 165.5 ppm | Lactam carbonyl |
δ 100.5–102.0 ppm | Methylenedioxy carbons | |
MS | [M+H]⁺ 348.3215 | Molecular ion |
m/z 303.22 | Loss of –CONH | |
IR | 1680 cm⁻¹ | Amide C=O stretch |
1240–1280 cm⁻¹ | C–O–C asymmetric vibrations |
Helioxanthin derivative 5-4-2 diverges structurally and functionally from natural helioxanthin (C₂₀H₁₂O₆, MW: 348.31 g/mol) [6]:
Table 3 contrasts key properties:
Table 3: Structural and Functional Comparison with Parent Helioxanthin
Property | Helioxanthin | Derivative 5-4-2 |
---|---|---|
Molecular Formula | C₂₀H₁₂O₆ | C₂₀H₁₃NO₅ |
Key Group | Lactone | Lactam |
Anti-HBV EC₅₀ | 1.0 μM | 0.08 μM |
HBV RNA Inhibition | EC₅₀ = 1.0 μM (3.5 kb transcript) | EC₅₀ = 0.09 μM (3.5 kb transcript) |
Resistance Profile | Ineffective against 3TC-resistant HBV | Active against 3TC-resistant mutants |
The synthesis of 5-4-2 employs helioxanthin as a starting scaffold through targeted modifications [3] [7]:
Structure-Activity Relationship (SAR) Insights [3] [7]:
Table 4 summarizes synthetic analogs and their potency:
Table 4: Synthetic Analogs of Helioxanthin and Anti-HBV Activity
Analog Structure | Key Modification | Anti-HBV EC₅₀ (μM) |
---|---|---|
Lactam (5-4-2) | Lactone → lactam | 0.08 |
Lactone (Helioxanthin) | Parent compound | 1.00 |
8-1 (Phthalazin dione) | Expanded lactam ring | 0.15 |
Des-methylenedioxy | Removed –O–CH₂–O– | >10.0 |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9